Cas no 868256-34-2 (2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide)

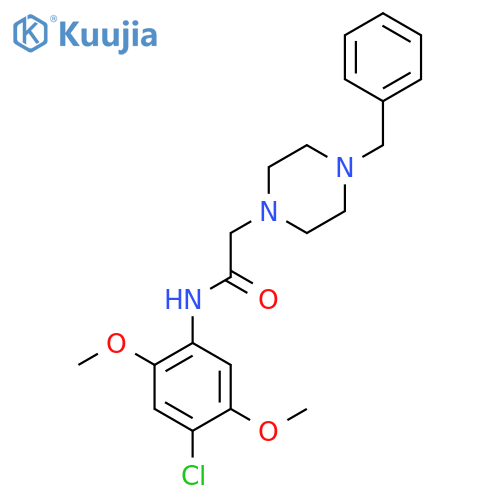

868256-34-2 structure

商品名:2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

CAS番号:868256-34-2

MF:C21H26ClN3O3

メガワット:403.90244436264

CID:4717936

2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

- STK478958

- ST50890377

- Z199548782

- N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-benzylpiperazinyl]acetamide

- 2-(4-benzylpiperazino)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

- 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

- 2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

-

- インチ: 1S/C21H26ClN3O3/c1-27-19-13-18(20(28-2)12-17(19)22)23-21(26)15-25-10-8-24(9-11-25)14-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,23,26)

- InChIKey: PHZSFNXMBGTABE-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=C(C=C1OC)NC(CN1CCN(CC2C=CC=CC=2)CC1)=O)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 482

- トポロジー分子極性表面積: 54

2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373096-1g |

2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |

868256-34-2 | 90% | 1g |

¥2881.00 | 2024-04-27 |

2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide 関連文献

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

868256-34-2 (2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬